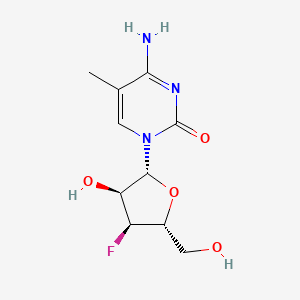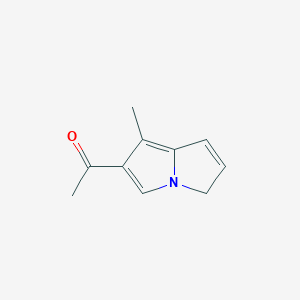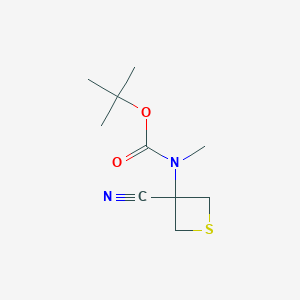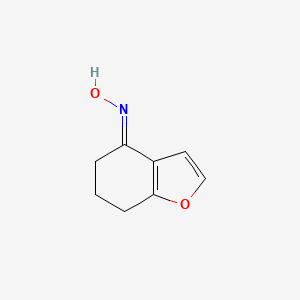
6,7-Dihydrobenzofuran-4(5H)-one oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dihydrobenzofuran-4(5H)-one oxime is a chemical compound that belongs to the class of benzofurans. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This specific compound is characterized by the presence of an oxime functional group attached to the 4(5H)-one position of the 6,7-dihydrobenzofuran ring. Oximes are known for their applications in various chemical reactions and their role as intermediates in the synthesis of other compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydrobenzofuran-4(5H)-one oxime can be achieved through a combination of enzyme- and Lewis acid-catalyzed reactions. One method involves the use of 2,5-dimethylfuran and 1,3-cyclohexanediones as starting materials. The process includes a domino 1,2-addition/1,4-addition/elimination reaction catalyzed by Lewis acids, followed by the formation of the oxime group .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
6,7-Dihydrobenzofuran-4(5H)-one oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime can be reduced to amines.
Substitution: The oxime group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxylamine and amines are employed in substitution reactions.
Major Products Formed
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Various substituted benzofuran derivatives.
Scientific Research Applications
6,7-Dihydrobenzofuran-4(5H)-one oxime has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydrobenzofuran-4(5H)-one: Lacks the oxime group but shares the benzofuran core structure.
Benzofuran-4(5H)-one oxime: Similar structure but without the dihydro modification.
2,3-Dihydrobenzofuran oxime: Different position of the oxime group and hydrogenation pattern.
Uniqueness
6,7-Dihydrobenzofuran-4(5H)-one oxime is unique due to the presence of both the oxime functional group and the dihydrobenzofuran ring. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C8H9NO2 |
|---|---|
Molecular Weight |
151.16 g/mol |
IUPAC Name |
(NE)-N-(6,7-dihydro-5H-1-benzofuran-4-ylidene)hydroxylamine |
InChI |
InChI=1S/C8H9NO2/c10-9-7-2-1-3-8-6(7)4-5-11-8/h4-5,10H,1-3H2/b9-7+ |
InChI Key |
XLJSELFTFQSTNL-VQHVLOKHSA-N |
Isomeric SMILES |
C1CC2=C(C=CO2)/C(=N/O)/C1 |
Canonical SMILES |
C1CC2=C(C=CO2)C(=NO)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Difluoromethyl)benzo[d]oxazole-5-acrylic acid](/img/structure/B12864124.png)
![2-Bromo-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-6-carboxylic acid](/img/structure/B12864125.png)
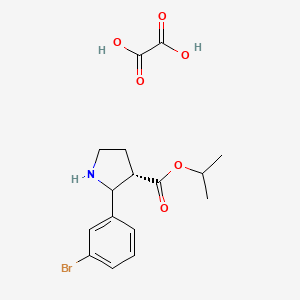

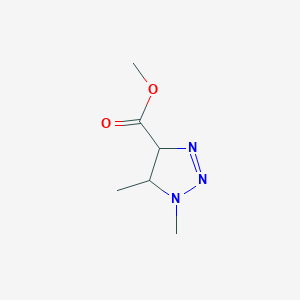
![3H-Oxazolo[3,4-A]pyridine-1,3(5H)-dione, tetrahydro-](/img/structure/B12864135.png)


![2-Bromo-4-((trifluoromethyl)thio)benzo[d]oxazole](/img/structure/B12864163.png)
